molecular formula C25H22F3N3O2 B1193763 UT-69

UT-69

Katalognummer: B1193763
Molekulargewicht: 453.4652
InChI-Schlüssel: WAJDVGVESFEUFV-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

UT-69 is a novel Selective Degrader of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer.

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment

UT-69 has been extensively studied for its role in treating prostate cancer. Its ability to degrade the androgen receptor provides a novel approach to managing CRPC, where conventional treatments often fail due to receptor mutations or alternative activation pathways.

Case Study : A study demonstrated that this compound effectively inhibited AR transactivation in both wild-type and mutant forms of the receptor, showcasing its potency compared to existing therapies like enzalutamide .

Compound AR Transactivation Inhibition AR Degradation
This compound6–10-fold higher than enzalutamideSignificant reduction observed
EnzalutamideModerate inhibitionNo significant degradation

Selective Targeting of Androgen Receptor Variants

This compound displays selectivity for different variants of the androgen receptor, including splice variants associated with aggressive prostate cancer phenotypes. This selectivity allows for targeted therapeutic strategies that minimize off-target effects.

Research Findings : In laboratory settings, this compound was shown to inhibit AR variants at nanomolar concentrations, providing a promising avenue for developing treatments tailored to specific patient profiles .

Combination Therapies

The potential of this compound in combination with other therapeutic agents is being explored to enhance treatment efficacy. Combining this compound with other drugs may overcome resistance mechanisms and improve patient outcomes.

Example : Preliminary studies suggest that combining this compound with chemotherapy agents could synergistically enhance anti-tumor effects while reducing side effects associated with high-dose chemotherapy .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of UT-69 in targeting androgen receptor (AR) signaling?

this compound acts as a selective androgen receptor degrader (SARD) by binding to both the ligand-binding domain (LBD) in the C-terminal and the activation function-1 (AF-1) region in the N-terminal domain (NTD) of AR. This dual binding inhibits AR transactivation, blocks downstream signaling, and promotes proteasomal degradation of both full-length AR (AR-FL) and splice variants (AR-SVs) like AR-V7. Structural studies suggest that this compound disrupts AR dimerization and destabilizes the receptor’s transcriptional activity .

Q. How does this compound differ from traditional AR antagonists like enzalutamide in its molecular interactions?

Unlike enzalutamide, which primarily targets the LBD, this compound interacts with both the LBD and AF-1 domains. This dual binding allows this compound to degrade AR-SVs (e.g., AR-V7) that lack the LBD and are resistant to enzalutamide. Protein NMR studies confirm this compound’s binding to the AF-1 region (residues 244–360), enabling activity against AR variants that evade conventional therapies .

Q. What experimental models have been used to validate this compound’s efficacy against enzalutamide-resistant prostate cancer?

Preclinical validation utilized enzalutamide-resistant xenograft models and engineered cell lines expressing AR-SVs. Cycloheximide chase assays demonstrated this compound’s role in accelerating AR degradation, while luciferase reporter assays quantified inhibition of AR transactivation. These models confirmed this compound’s potency in reducing tumor growth and AR protein levels in castration-resistant prostate cancer (CRPC) contexts .

Advanced Research Questions

Q. What methodological challenges arise when investigating this compound’s dual binding to AR-LBD and AF-1 domains, and how can they be addressed?

The intrinsically disordered nature of the AF-1 region complicates structural studies (e.g., X-ray crystallography). Researchers employ protein NMR and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes induced by this compound. Computational modeling, combined with mutagenesis studies (e.g., cysteine substitutions at C406/C327), helps identify critical binding residues and validate interactions .

Q. How can researchers resolve contradictions in this compound’s in vitro potency versus its in vivo metabolic instability?

While this compound shows nanomolar-range IC50 values in vitro, its oral bioavailability is limited by rapid hepatic metabolism. To address this, structure-activity relationship (SAR) studies led to derivatives like UT-34, which replaces the indolyl moiety with halogenated pyrazole/triazole scaffolds. Pharmacokinetic optimization, including CYP450 inhibition assays and liver microsomal stability tests, improved metabolic resistance without compromising AR degradation efficacy .

Q. What strategies are employed to optimize this compound’s pharmacokinetic profile while maintaining its AR degradation efficacy?

Key strategies include:

  • Scaffold hopping : Introducing electron-withdrawing groups (e.g., halogens) to enhance metabolic stability.
  • Enantiomer separation : The (R)-enantiomer of UT-155 retains AF-1 binding but avoids LBD interactions, reducing off-target effects.
  • Prodrug formulations : Masking polar functional groups to improve oral absorption. These approaches are validated through comparative SAR studies and preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How do researchers analyze this compound’s efficacy in heterogeneous tumor environments with coexisting AR-FL and AR-SVs?

Single-cell RNA sequencing (scRNA-seq) and digital droplet PCR (ddPCR) are used to profile AR variant expression in patient-derived xenografts (PDXs). Co-immunoprecipitation (Co-IP) assays assess this compound’s disruption of AR-FL/AR-SV heterodimers, while chromatin immunoprecipitation (ChIP) quantifies reduced AR occupancy at target genes (e.g., PSA, TMPRSS2) .

Q. Methodological Considerations Table

Challenge Technique Application Example Reference
AR degradation kineticsCycloheximide chase assaysMeasure half-life of AR-FL/AR-SVs post-UT-69
Binding site mappingProtein NMR & HDX-MSIdentify AF-1/LBD interaction residues
Metabolic stability analysisLiver microsomal assaysOptimize UT-34’s oral bioavailability
Tumor heterogeneity profilingscRNA-seq & ddPCRQuantify AR variant distribution in PDXs

Q. Key Takeaways

  • Basic Focus : this compound’s mechanism hinges on dual AR domain binding, validated in enzalutamide-resistant models.
  • Advanced Focus : Methodological innovations (e.g., SAR, enantiomer separation) address pharmacokinetic limitations and AR heterogeneity.
  • Avoid Pitfalls : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies reconciling this compound’s preclinical and clinical translation challenges .

Eigenschaften

Molekularformel

C25H22F3N3O2

Molekulargewicht

453.4652

IUPAC-Name

(S)-3-([1,1'-Biphenyl]-3-yl(methyl)amino)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C25H22F3N3O2/c1-24(33,23(32)30-20-12-11-19(15-29)22(14-20)25(26,27)28)16-31(2)21-10-6-9-18(13-21)17-7-4-3-5-8-17/h3-14,33H,16H2,1-2H3,(H,30,32)/t24-/m0/s1

InChI-Schlüssel

WAJDVGVESFEUFV-DEOSSOPVSA-N

SMILES

O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)[C@@](C)(O)CN(C2=CC(C3=CC=CC=C3)=CC=C2)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

UT-69;  UT 69;  UT69

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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